molecular formula C21H24FNO4S B2976537 1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396878-25-3

1-(4-((4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2976537
CAS RN: 1396878-25-3
M. Wt: 405.48
InChI Key: BAOZQFNLINZKDK-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of this compound involves the use of the 4-fluorobenzylpiperazine moiety as a key pharmacophoric feature . The design, synthesis, and pharmacophore exploration of new small molecules have led to the discovery of this compound .


Molecular Structure Analysis

The molecular structure of this compound includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

This compound has been used as a competitive inhibitor of tyrosinase (TYR), a type 3 copper-containing enzyme . TYR is the rate-limiting enzyme in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds to give eumelanin and pheomelanin .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C11H15FN2 . Its molecular weight is 194.25 . The compound is a solid .

Scientific Research Applications

Enantioselective Cycloaddition

A study by Liu et al. (2013) presented a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones in good yield with high diastereo- and enantioselectivity. This work illustrates the compound's utility in promoting asymmetric cycloaddition reactions, leading to compounds of significant interest for pharmaceutical development (Liu et al., 2013).

Protective Group in Carbohydrate Chemistry

Spjut et al. (2010) discussed the synthesis and application of a protective group derived from 4-fluorobenzyl alcohol, showcasing its utility in carbohydrate chemistry. The study highlights the chemical's role in protecting hydroxyl groups during synthetic processes, demonstrating its versatility in organic synthesis (Spjut et al., 2010).

Spectroscopic Characterization and Biological Applications

Govindhan et al. (2017) synthesized and characterized a compound using click chemistry approaches, exploring its potential in cytotoxicity studies and molecular docking, underscoring its potential in drug design and biological applications (Govindhan et al., 2017).

Anticancer Activity

Bashandy et al. (2011) designed and synthesized novel sulfones with potential anticancer activity, starting from a similar phenyl-ethanone structure. This study reflects the compound's significance in developing new chemotherapeutic agents (Bashandy et al., 2011).

Analytical Applications

Makki et al. (2016) developed derivatives for analytical applications, highlighting the compound's utility in voltammetric studies and its potential for environmental monitoring and analysis (Makki et al., 2016).

Mechanism of Action

The compound acts as a competitive inhibitor of tyrosinase . It has been found to be 100-fold more active than the reference compound kojic acid . Docking analysis suggested its binding mode into TYR from Agaricus bisporus (AbTYR) and into modelled human TYR .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-[4-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4S/c1-16(24)19-4-8-21(9-5-19)28(25,26)23-12-10-18(11-13-23)15-27-14-17-2-6-20(22)7-3-17/h2-9,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOZQFNLINZKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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